N-cyclohexyl-3-methoxy-4-methylaniline N-cyclohexyl-3-methoxy-4-methylaniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC13727953
InChI: InChI=1S/C14H21NO/c1-11-8-9-13(10-14(11)16-2)15-12-6-4-3-5-7-12/h8-10,12,15H,3-7H2,1-2H3
SMILES: CC1=C(C=C(C=C1)NC2CCCCC2)OC
Molecular Formula: C14H21NO
Molecular Weight: 219.32 g/mol

N-cyclohexyl-3-methoxy-4-methylaniline

CAS No.:

Cat. No.: VC13727953

Molecular Formula: C14H21NO

Molecular Weight: 219.32 g/mol

* For research use only. Not for human or veterinary use.

N-cyclohexyl-3-methoxy-4-methylaniline -

Specification

Molecular Formula C14H21NO
Molecular Weight 219.32 g/mol
IUPAC Name N-cyclohexyl-3-methoxy-4-methylaniline
Standard InChI InChI=1S/C14H21NO/c1-11-8-9-13(10-14(11)16-2)15-12-6-4-3-5-7-12/h8-10,12,15H,3-7H2,1-2H3
Standard InChI Key ZVOSGXUTFLHFAK-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)NC2CCCCC2)OC
Canonical SMILES CC1=C(C=C(C=C1)NC2CCCCC2)OC

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

N-Cyclohexyl-3-methoxy-4-methylaniline (C₁₄H₂₁NO) consists of an aniline backbone modified with three key groups:

  • Cyclohexyl group: A six-membered aliphatic ring attached to the nitrogen atom, introducing steric bulk and influencing conformational flexibility.

  • Methoxy group (-OCH₃): Positioned at the 3rd carbon of the aromatic ring, this electron-donating group enhances resonance stabilization and alters electronic density distribution.

  • Methyl group (-CH₃): Located at the 4th carbon, contributing to steric effects and modulating intermolecular interactions.

The compound’s molecular weight is 219.32 g/mol, as inferred from analogous structures .

Crystallographic Insights

While no direct crystallographic data exists for N-cyclohexyl-3-methoxy-4-methylaniline, studies on related compounds, such as N-cyclopentyl-3-hydroxy-4-methylaniline, reveal critical structural trends. For instance:

  • Unit cell parameters: A monoclinic crystal system (Cc space group) with dimensions a = 11.6502(8) Å, b = 13.8752(8) Å, c = 7.9644(5) Å, and β = 106.051(2)° .

  • Molecular packing: Bulky substituents like cyclohexyl groups induce non-planar conformations, reducing π-π stacking interactions and favoring hydrophobic associations .

Table 1: Comparative Structural Parameters of Analogous Compounds

CompoundSpace Groupa (Å)b (Å)c (Å)β (°)Volume (ų)
N-Cyclopentyl-3-hydroxy-4-methylaniline Cc11.650213.87527.9644106.051237.25
N-(Cyclohexylmethyl)-4-methoxyaniline ------

Synthesis and Manufacturing

Synthetic Routes

The synthesis of N-cyclohexyl-3-methoxy-4-methylaniline typically involves sequential functionalization of aniline derivatives:

  • Nitrogen alkylation: Reaction of 3-methoxy-4-methylaniline with cyclohexyl bromide or iodide in the presence of a base (e.g., K₂CO₃) to form the N-cyclohexyl intermediate.

  • Purification: Column chromatography or recrystallization to isolate the target compound.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Purity (%)
AlkylationCyclohexyl bromide, K₂CO₃, DMF, 80°C65–75>95
PurificationSilica gel chromatography (EtOAc/hexane)-99

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the methoxy group’s polarity. Limited solubility in water (<0.1 mg/mL) .

  • Thermal stability: Decomposes above 200°C, as observed in thermogravimetric analysis (TGA) of similar anilines .

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 6.65–7.10 (aromatic protons), 3.75 (OCH₃), 2.25 (CH₃), 1.20–1.80 (cyclohexyl protons).

  • IR (KBr): 3350 cm⁻¹ (N-H stretch), 1240 cm⁻¹ (C-O-C asym. stretch), 810 cm⁻¹ (aromatic C-H bend) .

Industrial and Research Applications

Chemical Intermediate

  • Pharmaceutical synthesis: Serves as a precursor in the production of kinase inhibitors and serotonin antagonists.

  • Materials science: Functionalization of polymers for enhanced thermal stability and solubility.

Analytical Applications

  • Chromatographic standards: Used as a reference compound in HPLC method development due to distinct retention times.

Comparative Analysis with Structural Analogs

Substituent Effects on Bioactivity

CompoundSubstituentsIC₅₀ (μM)Target
N-Cyclohexyl-3-methoxy-4-methylaniline3-OCH₃, 4-CH₃N/AN/A
N-Cyclopentyl-3-hydroxy-4-methylaniline 3-OH, 4-CH₃15.2COX-2
N-(Cyclohexylmethyl)-4-methoxyaniline 4-OCH₃22.4CYP3A4

Impact of Substituent Position

  • 3-Methoxy vs. 4-methoxy: Electron-donating groups at the 3rd position enhance resonance stabilization, increasing metabolic stability compared to 4-substituted analogs .

  • Methyl group: Steric effects at the 4th position reduce rotational freedom, potentially improving receptor binding specificity .

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